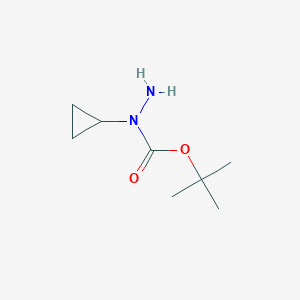









|
REACTION_CXSMILES
|
O.[C:2]([O:6][C:7](=[O:14])[N:8]([N:12]=O)[CH:9]1[CH2:11][CH2:10]1)([CH3:5])([CH3:4])[CH3:3].[Cl-].[NH4+]>CO.[Zn]>[C:2]([O:6][C:7]([N:8]([CH:9]1[CH2:10][CH2:11]1)[NH2:12])=[O:14])([CH3:5])([CH3:3])[CH3:4] |f:2.3|
|


|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
N-nitroso-N-cyclopropyl-carbamic acid tert-butyl ester
|
|
Quantity
|
2.01 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(N(C1CC1)N=O)=O
|
|
Name
|
|
|
Quantity
|
8.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
48 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
7.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|


|
Control Type
|
AMBIENT
|
|
Setpoint
|
50 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 2.25 h and at 50° C. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
FILTRATION
|
|
Details
|
It was filtered through Celite
|
|
Type
|
WASH
|
|
Details
|
the Celite was washed well with methanol
|
|
Type
|
CUSTOM
|
|
Details
|
The colvents were evaporated
|
|
Type
|
ADDITION
|
|
Details
|
dichloromethane (250 mL) was added
|
|
Type
|
FILTRATION
|
|
Details
|
Salts were filtered off
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the solution was dried (magnesium sulfate)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a clear oil
|
|
Type
|
CUSTOM
|
|
Details
|
This was purified by chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with 10-60% ethyl acetate/hexanes
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N(N)C1CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 207 mg | |
| YIELD: PERCENTYIELD | 11% | |
| YIELD: CALCULATEDPERCENTYIELD | 11.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |